
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolinium salts.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, dihydroisoquinolinium salts, and other derivatives with modified functional groups.
科学研究应用
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline and quinolizidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT) and bind to receptors involved in neurotransmission . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.
相似化合物的比较
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the hydroxyl group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without methoxy or hydroxyl groups, making it less reactive in certain chemical reactions.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
13338-66-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
6,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(14)12(16-3)9(8)7-13/h6,14H,4-5,7H2,1-3H3 |
InChI 键 |
ZJUWNYMWJKNZJO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C(=C2C1)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



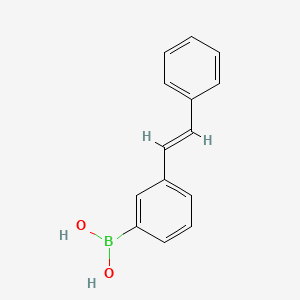


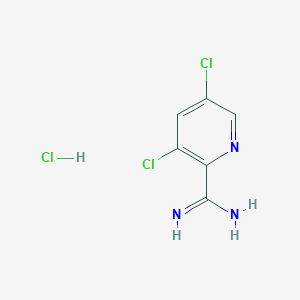
![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)


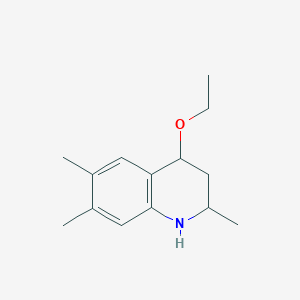

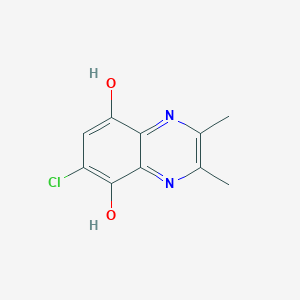
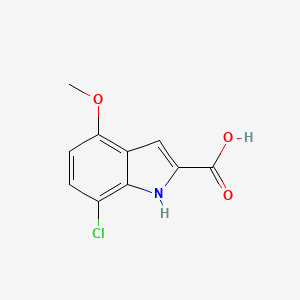

![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
